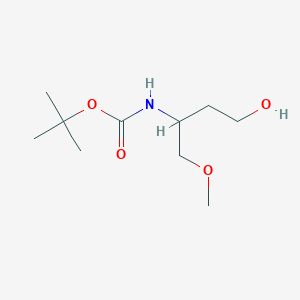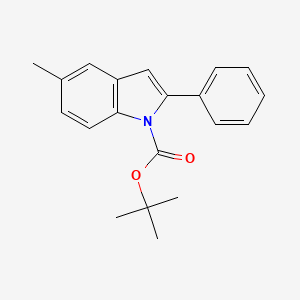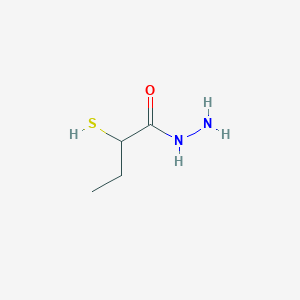
N-Hydroxy-2,2-dimethoxyacetimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2,2-dimethoxyacetimidoyl chloride is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a hydroxyl group, two methoxy groups, and an imidoyl chloride functional group. Its structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,2-dimethoxyacetimidoyl chloride typically involves the reaction of N-hydroxy-2,2-dimethoxyacetamide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
N-Hydroxy-2,2-dimethoxyacetamide+Thionyl chloride→N-Hydroxy-2,2-dimethoxyacetimidoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-2,2-dimethoxyacetimidoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form a carbonyl group, while reduction reactions can convert the imidoyl chloride to an amine.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-hydroxy-2,2-dimethoxyacetamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Hydroxy-2,2-dimethoxyacetimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Hydroxy-2,2-dimethoxyacetimidoyl chloride involves its ability to react with nucleophiles and form covalent bonds with target molecules. This reactivity is primarily due to the presence of the imidoyl chloride functional group, which is highly electrophilic. The compound can modify proteins and other biomolecules by reacting with nucleophilic amino acid residues, such as lysine and cysteine, thereby altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxysuccinimide: Used as an activating reagent for carboxylic acids in peptide synthesis.
N-Hydroxyphthalimide: Employed in the synthesis of various organic compounds and as a catalyst in oxidation reactions.
N-Hydroxybenzotriazole: Utilized in peptide coupling reactions and as a stabilizer for reactive intermediates.
Uniqueness
N-Hydroxy-2,2-dimethoxyacetimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Unlike other similar compounds, it can participate in a broader range of reactions, making it a valuable tool in both academic and industrial research.
Propriétés
Formule moléculaire |
C4H8ClNO3 |
|---|---|
Poids moléculaire |
153.56 g/mol |
Nom IUPAC |
(1Z)-N-hydroxy-2,2-dimethoxyethanimidoyl chloride |
InChI |
InChI=1S/C4H8ClNO3/c1-8-4(9-2)3(5)6-7/h4,7H,1-2H3/b6-3- |
Clé InChI |
SZTXPCORZLQLRI-UTCJRWHESA-N |
SMILES isomérique |
COC(/C(=N/O)/Cl)OC |
SMILES canonique |
COC(C(=NO)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



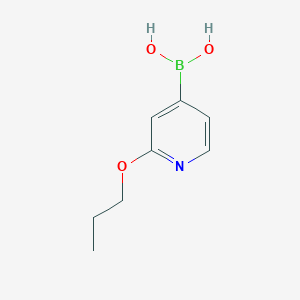
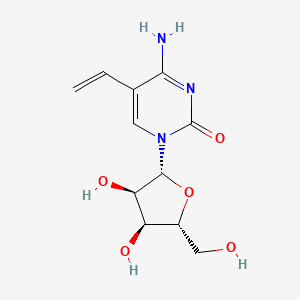

![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)

![Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta](/img/structure/B12852399.png)
![11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-(2-methylsulfonothioyloxyethyl)-7-oxoundecanehydrazide](/img/structure/B12852407.png)
![4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12852416.png)
![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
